molecular formula C15H21N3O4 B1603102 Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate CAS No. 206879-94-9

Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate

Cat. No. B1603102
M. Wt: 307.34 g/mol
InChI Key: DUTLKLPXMPHUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate is an organic compound with the molecular formula C15H21N3O4 . It has a molecular weight of 307.35 . It is used as an intermediate in organic synthesis .


Synthesis Analysis

The compound is obtained by a nucleophilic substitution reaction . The structure of the compound was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The single crystal of the title compound was measured by X-ray diffraction and was subjected to crystallographic and conformational analysis . The molecular structure was further calculated using density functional theory, which was compared with the X-ray diffraction value .


Chemical Reactions Analysis

The compound was obtained by a nucleophilic substitution reaction . Further details about the chemical reactions involving this compound are not available in the retrieved sources.


Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Organic Intermediate Synthesis

Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate is primarily recognized as an organic intermediate. Its synthesis involves nucleophilic substitution reactions. The compound's structure is confirmed through various spectroscopic methods like FT-IR, NMR, and MS, along with X-ray diffraction, which also allows for crystallographic and conformational analysis. These methodologies are pivotal in understanding the stability and molecular conformations of such compounds (Yang et al., 2021).

Synthesis of Biologically Active Compounds

This compound is a key intermediate in synthesizing biologically active benzimidazole compounds. Its synthesis process is crucial in developing new pharmaceuticals and chemicals (Ya-hu, 2010).

Crystal Structure Analysis

The single crystal X-ray diffraction studies of derivatives of tert-butyl piperazine-1-carboxylate help in understanding the crystalline forms of these compounds. This is vital for developing materials with specific properties and applications, such as in pharmaceuticals and material sciences (Sanjeevarayappa et al., 2015).

Pharmaceutical Research

In pharmaceutical research, derivatives of tert-butyl piperazine-1-carboxylate are synthesized and characterized for potential medical applications. For instance, the antibacterial and antifungal activities of these compounds are studied, providing insights into their therapeutic potential (Kulkarni et al., 2016).

Anticorrosive Applications

Interestingly, some derivatives of tert-butyl piperazine-1-carboxylate exhibit anticorrosive properties for metals like carbon steel. This is explored through electrochemical, quantum chemical, and surface characterization studies, offering potential applications in industrial and engineering contexts (Praveen et al., 2021).

Safety And Hazards

The compound is classified as a Combustible Solid . The safety information includes a warning signal word and the hazard statement H302 . A Material Safety Data Sheet (MSDS) is available for more detailed safety and hazard information .

properties

IUPAC Name

tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-7-16(8-10-17)12-5-4-6-13(11-12)18(20)21/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTLKLPXMPHUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624892
Record name tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate

CAS RN

206879-94-9
Record name tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-fluoronitrobenzene (2 mL, 18.8 mmol) in DMSO (20 mL) was added Boc-piperazine (10 g, 56.4 mmol), after stirring at 100° C. for 3 days, the mixture was poured to ice water, the resulting precipitate was collected by filtration to give tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate (1.91 g).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5.0 g (3.54 mmol) of 1-fluoro-3-nitrotoluene, 9.89 g (5.31 mmol) of tert-butyl 1-piperazinecarboxylate and 27.0 g (19.5 mmol) of potassium carbonate are solubilized under an argon atmosphere in DMSO (60 ml), then the reaction medium is taken to 100° C. for 72 hours. The reaction medium is then cooled down using an ice bath then poured into ice-cold water. The product is extracted using 3 times 50 ml of dichloromethane. The organic solution is dried over magnesium sulphate, followed by filtration and concentration under vacuum. Purification on a silica column is then carried out (eluent=heptane 70%/ethyl acetate 30%) in order to produce a yellow solid. The yellow solid is further purified by recrystallization from diisopropyl ether in order to produce 4.5 g of the expected product (yield 42.0%). Melting point: 82.0-92.0° C.
Name
1-fluoro-3-nitrotoluene
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.89 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
42%

Synthesis routes and methods III

Procedure details

To a solution of 1-iodo-3-nitro-benzene (9 g), piperazine-1-carboxylic acid tert-butyl ester (13.5 g) and sodium tert-butoxide (9.7 g) in dioxane (150 mL) was added tris(dibenzylideneacetone)dipalladium (2 g) and tri-o-tolylphosphine (2.2 g) and the mixture was heated at reflux for 24 hours. The solution was then cooled to room temperature, taken in Et2O and washed with brine. The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure. The crude residue was recrystallized from diisopropyl ether to give the title compound (6 g) as a yellow solid.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate

Citations

For This Compound
4
Citations
T Hermann, P Hochegger, J Dolensky, W Seebacher… - Pharmaceuticals, 2021 - mdpi.com
The 2-phenoxybenzamide 1 from the Medicines for Malaria Venture Malaria Box Project has shown promising multi-stage activity against different strains of P. falciparum. It was …
Number of citations: 1 www.mdpi.com
M Jiang, F Mohr, T van der Wel… - Discovery of … - scholarlypublications …
2-Arachidonoylglycerol (2-AG) is an endogenous agonist of the cannabinoid CB1 and CB2 receptors and serves as a precursor for a pool of arachidonic acid (AA) which may form pro-…
G Wágner, TAM Mocking, AJ Kooistra, I Slynko… - Molecules, 2019 - mdpi.com
Covalent binding of G protein-coupled receptors by small molecules is a useful approach for better understanding of the structure and function of these proteins. We designed, …
Number of citations: 6 www.mdpi.com
D Zhang, DA Perrey, AM Decker… - Journal of medicinal …, 2021 - ACS Publications
Loss of orexin-producing neurons results in narcolepsy with cataplexy, and orexin agonists have been shown to increase wakefulness and alleviate narcolepsy symptoms in animal …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.